Ir(MDQ)2(acac)
Overview
Description
Mechanism of Action
Target of Action
The primary target of Ir(MDQ)2(acac) is the Organic Light Emitting Diodes (OLEDs) . It acts as a phosphorescent emitter in OLEDs, which are used in various display technologies .
Mode of Action
Ir(MDQ)2(acac) has a 2-methyldibenzo [f,h]quinoxaline ligand that coordinates with the iridium metal center via the formation of Ir-N and Ir-C bonds . This coordination allows the compound to emit light when an electric current is applied .
Biochemical Pathways
electroluminescent process . This process involves the emission of light from a material when it is subjected to an electric field or to a high electron injection .
Pharmacokinetics
optical properties are crucial. It absorbs light at a maximum of 370 nm in DCM and emits fluorescence at a maximum of 608 nm in THF .
Result of Action
The result of Ir(MDQ)2(acac)'s action is the emission of bright and efficient orange-red light, with a maximum emission of 600-614 nm . OLEDs with Ir(MDQ)2(acac) as an emitting layer material give great brightness and exceedingly-high external quantum, current, and power efficiencies .
Action Environment
The action of Ir(MDQ)2(acac) is influenced by the environment of the OLED in which it is used. Factors such as the composition of the OLED, the electric current applied, and the surrounding temperature can affect the compound’s light-emitting efficiency .
Biochemical Analysis
Biochemical Properties
Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate plays a significant role in biochemical reactions due to its unique structure and properties. The compound interacts with various enzymes, proteins, and other biomolecules through its iridium center and ligands. These interactions often involve coordination bonds with nitrogen and carbon atoms in the ligands, which can influence the activity of the biomolecules. For instance, Ir(MDQ)2(acac) has been shown to interact with metalloproteins, potentially altering their catalytic activity and stability .
Cellular Effects
The effects of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate on cellular processes are diverse and depend on the cell type and concentration used. In certain cell lines, Ir(MDQ)2(acac) has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, Ir(MDQ)2(acac) may affect mitochondrial function, thereby impacting cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, Ir(MDQ)2(acac) has been shown to induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may undergo chemical changes that affect its activity and interactions with biomolecules. Studies have shown that Ir(MDQ)2(acac) remains stable under certain conditions, but its degradation products can have different biochemical properties. Long-term exposure to Ir(MDQ)2(acac) in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate vary with different dosages in animal models. At low concentrations, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, Ir(MDQ)2(acac) can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, Ir(MDQ)2(acac) has been shown to affect the tricarboxylic acid cycle and oxidative phosphorylation, thereby impacting energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Ir(MDQ)2(acac) can be transported across cell membranes and distributed to organelles such as mitochondria and the nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, Ir(MDQ)2(acac) may accumulate in the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, affecting gene expression and cellular behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir(MDQ)2(acac) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center, forming Ir-N and Ir-C bonds. The reaction typically requires the use of iridium precursors and acetylacetonate ligands under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of Ir(MDQ)2(acac) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The compound is often sublimed to obtain a high-purity product suitable for use in OLED applications .
Chemical Reactions Analysis
Types of Reactions
Ir(MDQ)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the iridium center, affecting the compound’s photophysical properties.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or methyldibenzoquinoxaline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iridium(IV) complexes, while reduction can yield iridium(I) species .
Scientific Research Applications
Ir(MDQ)2(acac) has a wide range of scientific research applications:
Medicine: Research into its use as a photosensitizer in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)2(acac)): Another iridium complex used in OLEDs, emitting green light.
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3): A widely used green phosphorescent emitter in OLEDs.
Bis(2-(2-pyridyl)benzothiazole)(acetylacetonate)iridium(III) (Ir(pbt)2(acac)): Emits blue light and is used in OLED applications.
Uniqueness
Ir(MDQ)2(acac) is unique due to its orange-red emission, which is distinct from the green and blue emissions of other iridium complexes. This makes it particularly valuable for applications requiring specific color emissions, such as in multi-color OLED displays .
Properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;;/b;;4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMYRWNQFBOYFB-DVACKJPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.C/C(=C/C(=O)C)/O.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30IrN4O2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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